Benzenepropanal, 3,4-bis(phenylmethoxy)-
Overview
Description
Benzenepropanal, 3,4-bis(phenylmethoxy)-, also known as 3-(3’,4’-dibenzyloxyphenyl)propanal, is an organic compound with the molecular formula C23H22O3. It is characterized by the presence of two phenylmethoxy groups attached to a benzene ring, which is further connected to a propanal group. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 3,4-bis(phenylmethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-bis(phenylmethoxy)benzaldehyde, which is then subjected to a reduction reaction using sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is oxidized to form Benzenepropanal, 3,4-bis(phenylmethoxy)- .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3,4-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: 3,4-bis(phenylmethoxy)benzoic acid.
Reduction: 3,4-bis(phenylmethoxy)benzyl alcohol.
Substitution: Products depend on the specific nucleophile used.
Scientific Research Applications
Benzenepropanal, 3,4-bis(phenylmethoxy)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 3,4-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the phenylmethoxy groups, resulting in different chemical properties and reactivity.
3,4-Dibenzyloxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
3,4-Dibenzyloxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
Benzenepropanal, 3,4-bis(phenylmethoxy)- is unique due to the presence of both phenylmethoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3,4-bis(phenylmethoxy)phenyl]propanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c24-15-7-12-19-13-14-22(25-17-20-8-3-1-4-9-20)23(16-19)26-18-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOJMAWJICVSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.